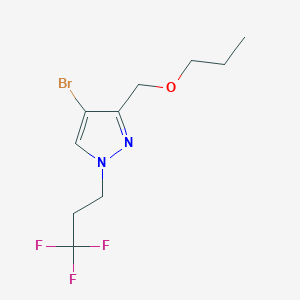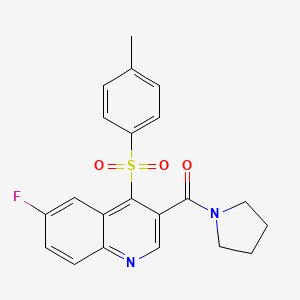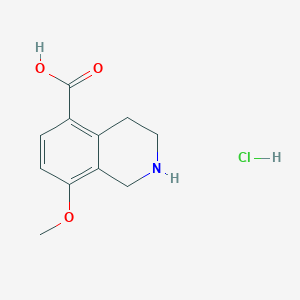
4-bromo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 4-bromo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been studied in detail. It has been shown to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the suppression of certain biological processes, which makes it a potential candidate for the treatment of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. It has been shown to have potent inhibitory effects on certain enzymes, which can lead to the suppression of certain biological processes. It has also been shown to have low toxicity, which makes it a potential candidate for use in drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-bromo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is its potent inhibitory effects on certain enzymes. This makes it a potential candidate for use in drug development. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are several future directions for the study of 4-bromo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole. One potential direction is to further study its inhibitory effects on certain enzymes and its potential use in drug development. Another potential direction is to investigate its potential use as a fluorescent probe for detecting certain biomolecules. Additionally, further studies can be done to improve its solubility in water and other solvents, which can make it easier to work with in lab experiments.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on this compound can lead to the development of new drugs and the discovery of new biomolecules.
Métodos De Síntesis
The synthesis of 4-bromo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been reported in the literature using different methods. One of the most common methods involves the reaction of 3,3,3-trifluoropropyl bromide with propargyl alcohol to form propargyl-3,3,3-trifluoropropyl ether. This intermediate is then reacted with 4-bromo-1H-pyrazole-3-carboxaldehyde in the presence of a base to form the desired product.
Aplicaciones Científicas De Investigación
4-bromo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been studied for its potential applications in different scientific fields. One of the main areas of research is in the development of new drugs. This compound has been shown to have potent inhibitory effects on certain enzymes, which makes it a potential candidate for the treatment of various diseases. It has also been studied for its potential use as a fluorescent probe for detecting certain biomolecules.
Propiedades
IUPAC Name |
4-bromo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrF3N2O/c1-2-5-17-7-9-8(11)6-16(15-9)4-3-10(12,13)14/h6H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNXYKBOPQWPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1Br)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2796826.png)
![3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2796829.png)
![1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone](/img/structure/B2796830.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2796832.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2796835.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2796837.png)




![3-(4-Ethoxybenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2796845.png)

![5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2796849.png)